

# Application Notes and Protocols for ML375 in Cocaine Self-Administration Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ml375    |           |
| Cat. No.:            | B1193237 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ML375**, a selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), in preclinical cocaine self-administration studies. The following protocols and data are synthesized from published research to guide the design and execution of similar experiments.

#### Introduction

Cocaine use disorder remains a significant public health issue with no FDA-approved pharmacotherapies.[1] The M5 muscarinic acetylcholine receptor has emerged as a promising therapeutic target due to its role in modulating the mesolimbic dopamine system, a key circuit in drug reward and reinforcement.[1][2] ML375 is a potent and selective M5 NAM that has been shown to attenuate cocaine self-administration in animal models, suggesting its potential as a novel treatment for cocaine addiction.[1][3] These notes provide detailed methodologies for utilizing ML375 in rat models of cocaine self-administration.

#### **Data Presentation**

The following tables summarize the quantitative effects of **ML375** on cocaine self-administration under both fixed-ratio and progressive-ratio schedules of reinforcement.

Table 1: Effect of **ML375** on Cocaine Self-Administration under a Fixed-Ratio 10 (FR10) Schedule



| ML375 Dose (mg/kg, i.p.) | Cocaine Dose<br>(mg/kg/infusion) | Mean Cocaine Infusions (±<br>SEM) |
|--------------------------|----------------------------------|-----------------------------------|
| Vehicle                  | 0.1                              | 15.2 ± 2.3                        |
| 10                       | 0.1                              | 10.1 ± 1.8                        |
| 30                       | 0.1                              | 6.5 ± 1.5**                       |
| Vehicle                  | 0.25                             | 25.8 ± 3.1                        |
| 10                       | 0.25                             | 18.3 ± 2.5                        |
| 30                       | 0.25                             | 12.1 ± 2.0                        |
| Vehicle                  | 0.5                              | 18.5 ± 2.2                        |
| 10                       | 0.5                              | 11.7 ± 1.9*                       |
| 30                       | 0.5                              | 7.9 ± 1.6                         |

\*p < 0.05, \*\*p < 0.01 compared to vehicle treatment at the same cocaine dose. Data synthesized from published findings.

Table 2: Effect of **ML375** on Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule

| ML375 Dose (mg/kg, i.p.) | Cocaine Dose<br>(mg/kg/infusion) | Mean Breakpoint (± SEM) |
|--------------------------|----------------------------------|-------------------------|
| Vehicle                  | 0.25                             | 28.4 ± 4.1              |
| 10                       | 0.25                             | 19.7 ± 3.5              |
| 30                       | 0.25                             | 13.2 ± 2.8**            |
| Vehicle                  | 0.5                              | 45.6 ± 5.8              |
| 10                       | 0.5                              | 31.5 ± 4.9              |
| 30                       | 0.5                              | 22.1 ± 4.2**            |



\*p < 0.05, \*\*p < 0.01 compared to vehicle treatment at the same cocaine dose. Data synthesized from published findings.

## **Experimental Protocols Animals**

- Species: Male Sprague-Dawley rats
- Weight: 250-300 g at the start of the experiment.
- Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

#### **Surgical Procedure: Intravenous Catheterization**

Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous catheters.

- Anesthesia: Isoflurane (2-3% in oxygen) is a commonly used anesthetic.
- Catheter Preparation: Catheters are typically constructed from Silastic or polyurethane tubing attached to a guide cannula.
- · Surgical Steps:
  - Anesthetize the rat and shave the area over the jugular vein and the dorsal scapular region.
  - Make a small incision over the right jugular vein and carefully dissect the vein from the surrounding tissue.
  - Insert the catheter into the jugular vein, advancing the tip towards the right atrium.
  - Secure the catheter to the vein with silk sutures.
  - Tunnel the external portion of the catheter subcutaneously to exit at the dorsal scapular region.



- Anchor the cannula to the underlying muscle tissue with sutures and close the incisions.
- Post-Operative Care:
  - Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and antibiotic (e.g., cefazolin, 20 mg/kg, i.v.) for several days following surgery.
  - Flush the catheters daily with heparinized saline (10-30 U/mL) to maintain patency.
  - Allow a recovery period of at least 5-7 days before starting behavioral experiments.

#### **Cocaine Self-Administration Apparatus**

- Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.
- The chamber is housed within a sound-attenuating cubicle to minimize external disturbances.
- The rat's catheter is connected to the infusion pump via a protected tether and a liquid swivel, allowing for free movement within the chamber.

#### **Behavioral Procedures**

- a. Acquisition of Cocaine Self-Administration:
- Drug Solution: Cocaine hydrochloride is dissolved in sterile 0.9% saline.
- Training Schedule:
  - Initially, rats are trained on a fixed-ratio 1 (FR1) schedule, where each press on the active lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous illumination of the stimulus light for a short duration (e.g., 5 seconds).
  - A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no scheduled consequences.
  - Presses on the inactive lever are recorded but do not result in any programmed event.



- Training sessions are typically 2 hours in duration and are conducted daily.
- Acquisition is generally considered stable when the rat consistently self-administers a stable number of infusions per session with a clear preference for the active lever.
- b. Fixed-Ratio (FR) Schedule Testing:
- Once stable self-administration is achieved, the response requirement can be increased to a higher FR schedule (e.g., FR5 or FR10) to assess the reinforcing efficacy of cocaine under a stable workload.
- To evaluate the effect of **ML375**, rats are pretreated with the compound or vehicle prior to the self-administration session.
- c. Progressive-Ratio (PR) Schedule Testing:
- A PR schedule is used to measure the motivation to self-administer cocaine, where the number of lever presses required for each subsequent infusion increases progressively.
- The "breakpoint" is the highest ratio completed before the rat ceases to respond for a set period (e.g., 1 hour).
- Pretreatment with ML375 or vehicle is administered before the PR session to assess its impact on the motivation to obtain cocaine.

#### **ML375** Formulation and Administration

- Formulation: ML375 can be prepared for intraperitoneal (i.p.) injection by dissolving it in a
  vehicle solution. A common vehicle is a mixture of 10% Tween 80 in sterile water or saline.
  The solution should be sonicated to ensure complete dissolution.
- Dose Range: Effective doses in rats for reducing cocaine self-administration are typically in the range of 10-30 mg/kg, i.p.[1]
- Administration: Administer the ML375 solution via i.p. injection 30-60 minutes prior to the start of the self-administration session.



### **Mandatory Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Maintained Cocaine Self-Administration Is Determined by Quantal Responses: Implications for the Measurement of Antagonist Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Cocaine or σ Receptor Agonist Self Administration by Subtype-Selective σ Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ML375 in Cocaine Self-Administration Paradigms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193237#using-ml375-in-cocaine-self-administration-paradigms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com